molecular formula C19H17N5O4 B10998062 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B10998062
M. Wt: 379.4 g/mol
InChI Key: XBNGNGWEPIFMKC-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of benzoxazinones, which are natural products found in various plants.
  • Its chemical structure consists of a benzoxazinone core with additional functional groups attached.
  • The compound’s systematic name is quite a mouthful, but we can break it down:
    • The benzoxazinone core is represented as “2H-1,4-benzoxazin-3(4H)-one.”
    • The side chains include a hydroxy group (3-hydroxy-2H-1,4-benzoxazin-2-yl) and an N-substituted acetamide group ({2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide).
  • Preparation Methods

    • Synthetic routes for this compound may involve multi-step processes.
    • One approach could be the condensation of appropriate precursors to form the benzoxazinone core, followed by functionalization of the side chains.
    • Industrial production methods may vary, but efficient synthesis would be crucial for large-scale applications.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: Oxidative processes may modify the benzoxazinone core or side chains.

        Reduction: Reduction reactions could alter functional groups.

        Substitution: Substituents on the benzoxazinone ring may be replaced.

    • Common reagents and conditions depend on the specific transformation.
    • Major products could include derivatives with modified functional groups.
  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a synthetic intermediate.

      Biology: It might exhibit bioactivity, affecting plant growth or defense mechanisms.

      Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.

      Industry: Applications in materials science, agrochemicals, or pharmaceuticals are possible.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with cellular targets.
    • Molecular pathways could include enzymatic inhibition, receptor binding, or signal transduction.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H17N5O4

    Molecular Weight

    379.4 g/mol

    IUPAC Name

    2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

    InChI

    InChI=1S/C19H17N5O4/c25-16(11-15-19(26)22-12-5-1-2-7-14(12)27-15)21-10-8-17-23-18(24-28-17)13-6-3-4-9-20-13/h1-7,9,15H,8,10-11H2,(H,21,25)(H,22,26)

    InChI Key

    XBNGNGWEPIFMKC-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCC3=NC(=NO3)C4=CC=CC=N4

    Origin of Product

    United States

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